molecular formula C16H21N3O B4520397 N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE

N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE

Cat. No.: B4520397
M. Wt: 271.36 g/mol
InChI Key: OVAUIUOJCVNARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring and a propanamide group

Scientific Research Applications

N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, followed by the introduction of the 2-methylprop-2-en-1-yl group and the final attachment of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodiazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzodiazole ring.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylprop-2-en-1-amine
  • 2-Methyl-2-propen-1-ol
  • (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

Uniqueness

N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-5-15(20)17-12(4)16-18-13-8-6-7-9-14(13)19(16)10-11(2)3/h6-9,12H,2,5,10H2,1,3-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAUIUOJCVNARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE
Reactant of Route 4
N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE
Reactant of Route 5
N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE
Reactant of Route 6
N-{1-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE

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